Welcome to the BenchChem Online Store!
molecular formula C9H14O3 B8591063 3-(Oxiran-2-yl)propyl 2-methylprop-2-enoate CAS No. 56900-00-6

3-(Oxiran-2-yl)propyl 2-methylprop-2-enoate

Cat. No. B8591063
M. Wt: 170.21 g/mol
InChI Key: HRSPJFPORLWKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05925253

Procedure details

A solution of 4-pentenyl methacrylate (9 g) in methylene dichloride (15 ml) was added to a solution of m-CPBA (18 g) in methylene dichloride (150 ml) and the reaction was allowed to proceed for 5 hr. The reaction mixture was then poured into water, the organic phase was separated and then washed several times with a dilute solution of potassium carbonate. The reaction product was washed with water and then dried with anhydrous magnesium sulfate. A pure product was isolated by column chromatography on silica gel. Yield 7 g.
Name
4-pentenyl methacrylate
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11])(=[O:5])[C:2]([CH3:4])=[CH2:3].C1C=C(Cl)C=C(C(OO)=[O:20])C=1.O>C(Cl)Cl>[C:1]([O:6][CH2:7][CH2:8][CH2:9][CH:10]1[O:20][CH2:11]1)(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
4-pentenyl methacrylate
Quantity
9 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCC=C
Name
Quantity
18 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
washed several times with a dilute solution of potassium carbonate
WASH
Type
WASH
Details
The reaction product was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
A pure product was isolated by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C(C(=C)C)(=O)OCCCC1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.